![molecular formula C7H15N7 B3374797 2,4-Bis(dimethylamino)-6-hydrazino-1,3,5-triazine CAS No. 10409-78-6](/img/structure/B3374797.png)
2,4-Bis(dimethylamino)-6-hydrazino-1,3,5-triazine
Overview
Description
Compounds with dimethylamino groups and triazine rings, such as 2,4-Bis(dimethylamino)-6-hydroxy-N-phenyl-thiobenzamide , are often used in chemical research. They typically have a molecular weight around 315.44 and a linear formula of C17H21N3OS .
Synthesis Analysis
The synthesis of similar compounds, like methylamino- and dimethylaminoquinolines, has been studied . The methods for their synthesis and the properties of these compounds, as well as the interactions between their amino groups and the heteroatom of the ring, have been reviewed .Molecular Structure Analysis
While specific structural analysis for “2,4-Bis(dimethylamino)-6-hydrazino-1,3,5-triazine” is not available, similar compounds like 2,4-bis(dimethylamino)-6-furfuryloxy-1,3,5-triazine have been studied .Chemical Reactions Analysis
The kinetics of thermal decomposition of similar compounds, like 2,4-bis(dimethylamino)-6-trinitromethyl-1,3,5-triazine, have been studied . The reaction has proven to be self-accelerated .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, the thermal conversions of 2,4-bis(N,N-dimethylamino)-6-trinitromethyl-1,3,5-triazine have been investigated in a temperature range of 170–623 K via differential thermal analysis .Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various biological targets
Mode of Action
It has been suggested that the compound undergoes thermal conversions, which could potentially influence its interaction with its targets . The dimethylamino group is oxidized by the nitro group at the limiting stage of the process .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways . More research is needed to elucidate the specific pathways affected by this compound.
Pharmacokinetics
Studies on the thermal stability of similar high-energy triazine derivatives suggest that the compound’s stability could potentially influence its bioavailability .
Result of Action
The compound’s thermal conversions could potentially result in various molecular and cellular changes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4-Bis(dimethylamino)-6-hydrazino-1,3,5-triazine. For instance, the compound’s thermal conversions have been studied in a temperature range of 170–623 K, suggesting that temperature could potentially influence its action .
Advantages and Limitations for Lab Experiments
The advantages of using 2,4-Bis(dimethylamino)-6-hydrazino-1,3,5-triazine in lab experiments include its high reactivity, stability, and ease of synthesis. This compound is also readily available and relatively inexpensive. However, the limitations of using this compound include its potential toxicity and the need for careful handling.
Future Directions
There are several future directions for the use of 2,4-Bis(dimethylamino)-6-hydrazino-1,3,5-triazine in scientific research. One potential application is in the development of new anticancer drugs. This compound could also be used as a precursor for the synthesis of new fluorescent probes for the detection of biomolecules. In addition, this compound could be used in the development of new materials with unique electronic and optical properties.
Conclusion:
In conclusion, this compound is a highly reactive compound that has potential applications in scientific research. The synthesis of this compound is relatively easy and the compound has been extensively studied for its potential applications in drug discovery, environmental analysis, and biomolecule detection. While there are limitations to the use of this compound in lab experiments, the potential applications of this compound make it an important tool for scientific research.
Scientific Research Applications
2,4-Bis(dimethylamino)-6-hydrazino-1,3,5-triazine has a wide range of scientific research applications. It has been used as a reagent for the determination of trace amounts of copper, iron, and cobalt in environmental samples. This compound has also been used as a fluorescent probe for the detection of DNA and RNA. In addition, this compound has been used as a precursor for the synthesis of other triazine-based compounds that have potential applications in drug discovery.
Safety and Hazards
properties
IUPAC Name |
6-hydrazinyl-2-N,2-N,4-N,4-N-tetramethyl-1,3,5-triazine-2,4-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N7/c1-13(2)6-9-5(12-8)10-7(11-6)14(3)4/h8H2,1-4H3,(H,9,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SACCVFPGLKNXLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)NN)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80274787 | |
Record name | ST085898 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80274787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
10409-78-6 | |
Record name | NSC99856 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99856 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ST085898 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80274787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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